Bencyclane

Myotropic spasmolysis Ureteric colic Smooth muscle pharmacology

Bencyclane (also known as benzcyclane, Halidor, or Fludilat) is a small-molecule vasodilator and platelet aggregation inhibitor classified pharmacologically as a calcium channel blocker with additional myotropic antispasmodic activity. First synthesized by Pallos et al.

Molecular Formula C19H31NO
Molecular Weight 289.5 g/mol
CAS No. 2179-37-5
Cat. No. B1663192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBencyclane
CAS2179-37-5
SynonymsBencyclane
Bencyclane Fumarate
compositu, Dilangio
Desoblit
Dilangio compositu
Fludilat
Fluxema
Fumarate, Bencyclane
Halido
Molecular FormulaC19H31NO
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2
InChIInChI=1S/C19H31NO/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3
InChIKeyFYJJXENSONZJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bencyclane (CAS 2179-37-5): Baseline Pharmacological Profile for Vasodilator Procurement


Bencyclane (also known as benzcyclane, Halidor, or Fludilat) is a small-molecule vasodilator and platelet aggregation inhibitor classified pharmacologically as a calcium channel blocker with additional myotropic antispasmodic activity [1]. First synthesized by Pallos et al. and described in Hungarian Patent No. 151,865 (1965), bencyclane has been investigated clinically for peripheral arterial occlusive disease (PAOD), cerebral vascular insufficiency, and ureteric colic [2]. The compound demonstrates a multimodal mechanism involving calcium channel blockade, alpha- and beta-adrenergic receptor binding, and antiserotonergic activity that distinguishes it from other vasodilators in its therapeutic class [1][3]. While no longer a first-line agent in many jurisdictions, bencyclane remains available in select markets and continues to be referenced in comparative efficacy analyses for intermittent claudication, making understanding its specific evidence profile essential for informed procurement decisions.

Why In-Class Vasodilator Substitution for Bencyclane Fails: Mechanism-Driven Procurement Risks


Vasodilators classified under the same broad therapeutic category exhibit fundamentally distinct molecular pharmacology and tissue selectivity, making generic interchange scientifically unsound without specific comparator data. Bencyclane demonstrates a unique binding profile that includes calcium channel blockade coupled with direct interaction at alpha- and beta-adrenergic receptors and specific antiserotonergic activity—a mechanistic signature not shared by structurally or functionally similar agents such as pentoxifylline (a phosphodiesterase inhibitor with hemorrheologic effects), papaverine (a non-selective phosphodiesterase inhibitor), or cinnarizine (a calcium antagonist with antihistaminergic properties) [1][2]. Furthermore, bencyclane exhibits vessel-specific relaxation efficacy that differs by vascular bed, with preferential activity in cerebral (basilar) versus peripheral (mesenteric) arteries that varies significantly from its comparators [3]. Procurement substitution without consideration of these quantifiable mechanistic and tissue-selectivity differences risks therapeutic failure or altered safety profiles in end-use applications where specific vascular beds are targeted.

Bencyclane Comparative Evidence: Head-to-Head Quantitative Differentiation Versus Key Vasodilator Alternatives


Smooth Muscle Spasmolytic Potency: Bencyclane 5× Stronger Than Papaverine

Bencyclane exhibits a spasmolytic effect on smooth muscle that is five times stronger than that of papaverine, a classic non-selective phosphodiesterase inhibitor and smooth muscle relaxant [1]. This quantitative potency difference, derived from myotropic activity assessment, establishes a clear performance gap against this comparator. Unlike parasympatholytic agents (anticholinergics) which have doubtful efficacy in certain smooth muscle spasm applications, bencyclane's direct myotropic mechanism provides a distinct pharmacological advantage [1].

Myotropic spasmolysis Ureteric colic Smooth muscle pharmacology

Vascular Relaxation Efficacy: Cinnarizine > Bencyclane > Papaverine in Cerebral Arteries

In direct comparative testing using helically cut basilar arteries isolated from rabbits, the order of relaxation activity on high K+-induced contractures was cinnarizine > bencyclane > papaverine [1]. Notably, bencyclane's relaxation response in basilar (cerebral) strips was faster and more marked than its own response in mesenteric (peripheral) strips, whereas papaverine was equipotent across both vascular preparations [1]. This tissue-selectivity profile positions bencyclane between cinnarizine and papaverine for cerebral applications, with the added distinction of vessel bed-specific activity that papaverine lacks.

Cerebral vasodilation Isolated artery preparation High K+-induced contracture

Antiserotonergic Versus Antihistaminergic Differentiation: Bencyclane vs. Cinnarizine

A critical mechanistic distinction was identified in isolated mesenteric strips where bencyclane produced an antiserotonergic action, whereas cinnarizine produced an antihistaminergic action [1]. The rank order of contractile response sensitivity to biogenic amines in this preparation was serotonin > noradrenaline > histamine, highlighting serotonin as the predominant vasoconstrictor mediator in this vascular bed [1]. This receptor-level differentiation means that the two compounds, despite both being classified as calcium antagonists with vasodilator activity, would be expected to perform differently in conditions where serotonin-mediated vasoconstriction versus histamine-mediated responses predominate.

Biogenic amine antagonism Serotonin receptor Histamine receptor Vascular pharmacology

Network Meta-Analysis: Bencyclane Most Efficient Drug for Improving Pain-Free Walking Distance in PAD

A network meta-analysis of 36 randomized controlled trials evaluated multiple drug classes for intermittent claudication due to peripheral arterial disease [1]. The analysis demonstrated that the effects of simvastatin, bencyclane, and ramipril were superior to cilostazol and other drugs in improving pain-free walking distance (PFWD), with bencyclane identified as the most efficient among all evaluated agents for this specific endpoint [1]. The analysis also noted that simvastatin and ramipril were superior to cilostazol for improving maximum walking distance (MWD) (P<0.05), whereas no statistically significant difference was found between cilostazol and other drugs for this secondary endpoint [1].

Peripheral arterial disease Intermittent claudication Pain-free walking distance Network meta-analysis

Clinical Efficacy: Bencyclane vs. Pentoxifylline in Fontaine IIb Chronic Limb Ischemia

In a randomized controlled trial of 60 adult patients with Fontaine stage IIb chronic lower limb ischemia (claudication distance <200m), bencyclane and pentoxifylline demonstrated statistically equivalent efficacy across multiple endpoints [1]. Bencyclane (200 mg IV × 7 days, then 2×200 mg oral × 21 days) increased pain-free walking distance by 127 ± 37.95 m (p < 0.001), while pentoxifylline (300 mg IV × 7 days, then 2×600 mg oral × 21 days) increased it by 125.29 ± 41.10 m (p < 0.001) [1]. Both drugs significantly increased total antioxidant status and blood nitric oxide levels (p < 0.05) [1]. No significant differences were found between the two active treatments for any measured parameter [1].

Fontaine classification Intermittent claudication Antioxidant status Nitric oxide

Ischemia-Reperfusion Injury Protection: Bencyclane Inferior to Pentoxifylline and Cilostazol

In a rat hind limb ischemia-reperfusion (I/R) model, bencyclane hydrogen fumarate (BF) demonstrated significantly less protective effect than pentoxifylline (PTX) and cilostazol (CZ) on key antioxidant parameters [1]. In PTX and CZ groups, superoxide dismutase (SOD) levels were significantly increased compared to control, whereas no significant SOD elevation was observed with BF [1]. Similarly, Na-K ATPase activity and glutathione (GSH) levels were significantly different in PTX and CZ groups compared to both control and BF groups [1]. Histopathological scoring failed to demonstrate any statistical difference among groups [1]. The study concluded that CZ and PTX treatment can improve muscle viability and antioxidant capacity in I/R injury, whereas BF did not confer comparable protection [1].

Ischemia-reperfusion injury Antioxidant enzymes Skeletal muscle Preclinical model

Evidence-Based Procurement Scenarios: Where Bencyclane's Differentiated Profile Drives Value


Peripheral Arterial Disease Research with Focus on Pain-Free Walking Distance

For clinical research programs evaluating PFWD improvement in intermittent claudication, bencyclane is supported by the strongest comparative evidence among vasoactive agents. The network meta-analysis of 36 RCTs identified bencyclane as the most efficient drug for improving PFWD, superior to cilostazol and other comparators [1]. Additionally, the direct head-to-head trial with pentoxifylline demonstrated a 127 ± 37.95 m PFWD increase from baseline (p < 0.001) [2]. Procurement for PAD studies targeting PFWD as a primary endpoint should prioritize bencyclane based on this quantitative meta-analytic evidence.

Smooth Muscle Spasm Research Requiring Potent Myotropic Activity

In applications where direct smooth muscle relaxation is the primary mechanism sought—such as ureteric colic models or comparative spasmolytic studies—bencyclane's 5× potency advantage over papaverine provides a quantifiable selection criterion [1]. This potency differential is particularly relevant for studies comparing myotropic agents versus parasympatholytic (anticholinergic) alternatives, where the latter have demonstrated doubtful efficacy in specific smooth muscle spasm conditions [1].

Comparative Cerebrovascular Pharmacology Studies

For investigations requiring a vasodilator with intermediate potency in cerebral arteries and specific antiserotonergic activity, bencyclane's position between cinnarizine and papaverine in the relaxation activity rank order (cinnarizine > bencyclane > papaverine) makes it a valuable reference compound [1]. Its antiserotonergic action contrasts with cinnarizine's antihistaminergic profile, enabling mechanistic dissection of biogenic amine contributions in cerebral vascular models [1].

Calcium Channel Blocker Comparative Pharmacology

Bencyclane's proposed mechanism involving calcium channel blockade, coupled with its unique additional receptor binding profile (alpha- and beta-adrenergic receptors), positions it as a comparative tool in studies examining heterogeneity among vasodilators [1]. In isolated vascular preparations, bencyclane was ranked markedly less active than flunarizine and cinnarizine but comparable to other clinically used vasoactive substances in inhibiting calcium-induced contractions [2]. This intermediate calcium antagonist activity, combined with its receptor-level differentiation, makes bencyclane useful for calibrating structure-activity relationship studies in vasodilator development.

Technical Documentation Hub

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